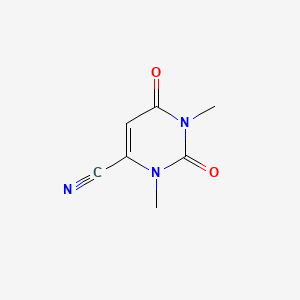

1,3-Dimethyl-6-cyanouracil

説明

Structure

3D Structure

特性

分子式 |

C7H7N3O2 |

|---|---|

分子量 |

165.15 g/mol |

IUPAC名 |

1,3-dimethyl-2,6-dioxopyrimidine-4-carbonitrile |

InChI |

InChI=1S/C7H7N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,1-2H3 |

InChIキー |

CMQXDMLOQZMKGG-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)N(C1=O)C)C#N |

正規SMILES |

CN1C(=CC(=O)N(C1=O)C)C#N |

製品の起源 |

United States |

Sophisticated Synthetic Methodologies for 1,3 Dimethyl 6 Cyanouracil

Elaboration of Multi-Step Synthetic Sequences

Traditional approaches to the synthesis of 1,3-dimethyl-6-cyanouracil often rely on multi-step sequences that involve the preparation of a suitably functionalized pyrimidine (B1678525) precursor followed by the introduction of the cyano group.

Strategic Design of Precursor Molecules

The strategic design of precursor molecules is paramount for the successful synthesis of this compound. The most common precursors are 6-halo-1,3-dimethyluracils, such as 6-chloro- or 6-bromo-1,3-dimethyluracil. These precursors are strategically advantageous as the halogen at the 6-position acts as a good leaving group, facilitating nucleophilic substitution by a cyanide source.

The synthesis of these halogenated precursors typically starts from 1,3-dimethylbarbituric acid, which can be prepared by the condensation of 1,3-dimethylurea (B165225) with malonic acid. Chlorination of 1,3-dimethylbarbituric acid with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 6-chloro-1,3-dimethyluracil (B186940) researchgate.net. The choice of a halogenated precursor allows for a reliable and well-established route for the subsequent cyanation step.

Another precursor that can be utilized is 5-bromo-1,3-dimethyluracil (B187752). While the bromine is at the 5-position, reaction with a cyanide source under specific conditions can lead to a cine-substitution, where the cyano group enters the 6-position clockss.org. This highlights the importance of understanding the reactivity of the uracil (B121893) ring system in precursor design.

Key Transformation Steps and Reaction Conditions

The key transformation in the multi-step synthesis of this compound is the nucleophilic substitution of the halogen atom in the precursor molecule with a cyanide group. This reaction is typically carried out using a metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.

A well-documented method involves the reaction of 6-chloro-1,3-dimethyluracil with sodium cyanide in N,N-dimethylformamide (DMF) clockss.org. Similarly, 5-bromo-1,3-dimethyluracil can be converted to this compound using sodium cyanide in DMF, proceeding through an addition-elimination mechanism clockss.org.

The table below summarizes typical reaction conditions for the cyanation of halogenated 1,3-dimethyluracil (B184088) precursors.

| Precursor | Cyanide Source | Solvent | Temperature | Yield | Reference |

| 6-Chloro-1,3-dimethyluracil | Sodium Cyanide | DMF | Not specified | Good | clockss.org |

| 5-Bromo-1,3-dimethyluracil | Sodium Cyanide | DMF | Not specified | Good | clockss.org |

It is important to note that the reaction conditions can influence the outcome. For instance, the reaction of 1-substituted 5-bromo-3-methyluracils with sodium cyanide in 50% aqueous ethanol (B145695) can lead to the formation of the corresponding 6-carbamoyl compounds instead of the 6-cyano derivatives clockss.org.

Development of Expedient and Green Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more efficient and sustainable methods for the synthesis of this compound and related pyrimidine derivatives benthamdirect.comrasayanjournal.co.innih.govbenthamdirect.com. These approaches aim to reduce the number of synthetic steps, minimize waste, and utilize less hazardous reagents and solvents.

One-Pot and Cascade Reaction Approaches

One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the isolation of intermediates nih.govrsc.orgnih.gov. While specific one-pot syntheses for this compound are not extensively detailed in the literature, the synthesis of related functionalized pyrimidines often employs such strategies. For example, multicomponent reactions are a cornerstone of green pyrimidine synthesis, allowing for the construction of the heterocyclic ring in a single step from simple acyclic precursors benthamdirect.com.

The development of cascade reactions for the synthesis of functionalized uracils is an active area of research nih.govresearchgate.net. These reactions, where a single event triggers a series of subsequent transformations, can lead to complex molecular architectures in a highly efficient manner. The application of such principles to the direct synthesis of this compound from non-pyrimidine precursors represents a promising future direction.

Catalytic Innovations in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of aryl and heteroaryl nitriles rsc.org. Palladium- and nickel-catalyzed cyanation reactions of aryl halides have been extensively studied and offer milder and more efficient alternatives to traditional methods nih.govnih.govacs.orgmdpi.comrsc.orgmdpi.comrsc.orgnih.govrsc.org.

The application of these catalytic systems to the synthesis of this compound from its 6-halo precursors is a promising area of innovation. Palladium-catalyzed cyanation, for instance, can be performed using various cyanide sources, including less toxic alternatives to alkali metal cyanides, such as potassium ferrocyanide (K₄[Fe(CN)₆]) nih.govnih.gov. These reactions often exhibit broad functional group tolerance and can proceed under mild conditions.

Nickel-catalyzed cyanations have also emerged as a powerful tool, with the ability to utilize unconventional cyanide sources like acetonitrile (B52724) via C-CN bond cleavage rsc.orgnih.gov. The development of robust and efficient catalyst systems, including the design of specific ligands, is key to the successful application of these methods to the uracil scaffold nih.gov.

The table below provides a conceptual overview of how catalytic cyanation could be applied to 1,3-dimethyl-6-halouracil.

| Catalyst System | Cyanide Source | Potential Advantages |

| Palladium/Ligand | K₄[Fe(CN)₆] | Use of a non-toxic cyanide source, mild reaction conditions. |

| Nickel/Ligand | Acetonitrile | Avoidance of traditional cyanide salts, atom economy. |

| Palladium/Ligand | Cyanogen Bromide | Alternative electrophilic cyanide source. |

Sustainable Solvation Systems and Solvent-Free Processes

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of sustainable solvents or, ideally, the elimination of solvents altogether benthamdirect.comrasayanjournal.co.innih.govbenthamdirect.com. For the synthesis of pyrimidine derivatives, a shift away from hazardous solvents like DMF towards greener alternatives such as water, ionic liquids, or bio-derived solvents is being explored benthamdirect.comrasayanjournal.co.innih.govbenthamdirect.com.

Solvent-free synthesis is another key green chemistry approach researchgate.net. Mechanochemistry, which involves conducting reactions in the solid state through mechanical force (e.g., ball milling), has been successfully applied to the synthesis of various heterocyclic compounds and nanoparticles rasayanjournal.co.innih.govnih.govresearchgate.net. This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste. While specific examples for the mechanochemical synthesis of this compound are not yet prevalent, it represents a highly promising avenue for future research in developing a truly sustainable synthetic route. The cyanide-free cyanation of aryl halides using formamide (B127407) as both a reagent and solvent also presents a greener alternative that could be adapted for this synthesis researchgate.net.

Optimization Protocols for Reaction Efficiency and Scalability

The efficient synthesis of this compound is critical for its practical application. The primary route to this compound involves the nucleophilic substitution of a halogen atom at the 6-position of a 1,3-dimethyluracil precursor with a cyanide salt. The most common starting materials are 6-chloro-1,3-dimethyluracil and 5-bromo-1,3-dimethyluracil. The optimization of this conversion is a key area of research, focusing on maximizing reaction efficiency and ensuring the process is scalable for larger production needs.

Key parameters that are meticulously adjusted during optimization studies include the choice of the cyanide source, the solvent system, reaction temperature, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) are often employed as they effectively solvate the cation of the cyanide salt, thereby enhancing the nucleophilicity of the cyanide anion and facilitating the reaction.

To illustrate a typical optimization process, the following interactive data table presents a set of hypothetical experimental results for the synthesis of this compound from 6-chloro-1,3-dimethyluracil. This data is representative of a systematic study to determine the most favorable reaction conditions.

Table 1: Hypothetical Optimization of this compound Synthesis

| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaCN | DMF | 100 | 12 | 76 |

| 2 | KCN | DMF | 100 | 12 | 79 |

| 3 | NaCN | DMSO | 100 | 12 | 83 |

| 4 | NaCN | DMF | 120 | 8 | 86 |

| 5 | NaCN | DMF | 140 | 6 | 91 |

The illustrative data suggests that increasing the reaction temperature can significantly reduce the required reaction time and improve the yield. However, excessively high temperatures may lead to the thermal degradation of the product, thus a careful balance must be achieved. The selection of the solvent and the specific cyanide salt also has a discernible impact on the reaction's success.

Mechanistic Understanding in Yield Enhancement

A deep understanding of the underlying reaction mechanism is paramount for the rational design of protocols that enhance the yield of this compound. The cyanation of 6-halouracils is understood to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient heteroaromatic compounds.

The SNAr mechanism is generally a two-step process:

Addition of the Nucleophile: The cyanide ion (CN⁻) attacks the electron-poor carbon atom at the 6-position of the 1,3-dimethyluracil ring. This ring is activated towards nucleophilic attack by the electron-withdrawing effects of the two carbonyl groups and the ring nitrogen atoms. This initial attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Elimination of the Leaving Group: In the second step, the halide ion (e.g., Cl⁻ or Br⁻) is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring and results in the formation of the final product, this compound.

Purity Profile Control and Industrial Applicability Considerations

For the industrial-scale synthesis of this compound, achieving a high degree of purity is as important as obtaining a high yield. The purity profile of the final product is influenced by the presence of unreacted starting materials, by-products from side reactions, and any residual solvents.

Potential impurities in this synthesis can include the starting 6-halo-1,3-dimethyluracil and the aforementioned 6-hydroxy-1,3-dimethyluracil, which can form if moisture is present. At elevated temperatures, there is also the possibility of forming dimeric or oligomeric by-products.

Several strategies are employed to control the purity profile and ensure the industrial applicability of the synthesis:

Quality of Raw Materials: The process begins with the use of high-purity starting materials, as impurities in the precursors can be carried through to the final product.

Strict Reaction Control: Precise control of reaction parameters such as temperature and time is essential to minimize the formation of degradation products and other side-products.

Effective Work-up and Purification: Following the completion of the reaction, a well-designed work-up procedure is necessary to remove inorganic salts and unreacted reagents. This typically involves quenching the reaction mixture, followed by extraction and washing steps. The final purification of this compound is most commonly achieved by recrystallization from a suitable solvent system. This method is highly effective at removing minor impurities and isolating the product in a highly pure crystalline form.

When considering the transition from laboratory to industrial scale, factors such as efficient heat and mass transfer within the reactor become critical. The safe handling of highly toxic cyanide salts is also a major consideration, requiring specialized equipment and strict safety protocols. The development of a robust and reproducible purification method that is both efficient and economically viable is a cornerstone of a successful industrial process.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 6 Cyanouracil

Nucleophilic Reactivity at the Uracil (B121893) Moiety

The electron-deficient nature of the pyrimidine (B1678525) ring in 1,3-dimethyl-6-cyanouracil, amplified by the electron-withdrawing cyano group at the C-6 position, makes it susceptible to nucleophilic attack. This reactivity is manifested in various transformations involving both the cyano group and the C-5 position of the uracil core.

Transformations Involving the Cyano Group

The cyano group at the C-6 position serves as a reactive handle for a variety of nucleophilic substitution reactions. Treatment of this compound with nucleophiles such as sodium methoxide (B1231860), butylamine (B146782), and hydrazine (B178648) leads to the displacement of the cyanide ion and the formation of the corresponding 6-substituted 1,3-dimethyluracil (B184088) derivatives. clockss.org For instance, reaction with sodium methoxide yields 6-methoxy-1,3-dimethyluracil, while butylamine affords 6-butylamino-1,3-dimethyluracil (B5250278). clockss.org

Furthermore, the cyano group can undergo hydrolysis under acidic conditions. In the presence of strong acids like 98% sulfuric acid or 48% hydrobromic acid, the nitrile is first converted to a 6-carbamoyl intermediate, which can then be further hydrolyzed to the corresponding 1,3-dimethylorotic acid. clockss.org

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Sodium Methoxide | - | 6-Methoxy-1,3-dimethyluracil | clockss.org |

| Butylamine | - | 6-Butylamino-1,3-dimethyluracil | clockss.org |

| Hydrazine | - | 6-Hydrazino-1,3-dimethyluracil | clockss.org |

| H₂O (Acid-catalyzed) | 98% H₂SO₄ or 48% HBr, heat | 1,3-Dimethylorotic Acid | clockss.org |

Carbon-Carbon Bond Forming Reactions at C-5

The C-5 position of the uracil ring is activated towards nucleophilic attack and subsequent C-C bond formation, partly due to the electronic influence of the adjacent carbonyl and the C-6 cyano group. An interesting and synthetically useful reaction is the cine-substitution observed when this compound is heated with a catalytic amount of sodium cyanide in dimethylformamide (DMF). clockss.org This reaction results in the migration of the cyano group from the C-6 to the C-5 position, yielding 5-cyano-1,3-dimethyluracil. clockss.org This transformation provides a pathway to C-5 functionalized uracils from C-6 substituted precursors.

While direct C-C bond formation at the C-5 position of this compound with other carbon nucleophiles is less documented, the reactivity of the closely related 6-amino-1,3-dimethyluracil (B104193) highlights the nucleophilic character of the C-5 position. This analogue readily undergoes condensation with various aldehydes at the C-5 position to form bis(uracil-5-yl)methane derivatives, demonstrating the susceptibility of this site to electrophilic carbon species. researchgate.netsemanticscholar.org

Electrophilic Functionalization Patterns on the Uracil Ring

The uracil ring, particularly the C-5 position, is amenable to electrophilic substitution. The C5=C6 double bond behaves like an enamine or enol ether, making the C-5 atom nucleophilic. Research on 1,3-dimethyluracil and its derivatives consistently shows that electrophiles preferentially attack this position. acs.org For example, 1,3-dimethyluracil reacts with electrophilic phenylselenylating agents to yield 5-(phenylseleno)-1,3-dimethyluracil. acs.org Although the cyano group at C-6 in this compound is deactivating, the C-5 position remains the most probable site for electrophilic attack due to the electronic activation provided by the N-1 and N-3 atoms.

Pericyclic and Cycloaddition Reactions

The C5=C6 double bond of the 1,3-dimethyluracil core can participate as a dipolarophile or dienophile in pericyclic reactions, most notably in cycloadditions. Photochemical [2+2] cycloadditions are a characteristic reaction of this system. UV irradiation of 1,3-dimethyluracil derivatives, such as 6-chloro-1,3-dimethyluracil (B186940) or 5-styryl-1,3-dimethyluracil, in the presence of various olefins results in the formation of cyclobutane-fused pyrimidine derivatives (cyclobutapyrimidines). oup.comclockss.org These reactions proceed via the triplet excited state of the uracil derivative and lead to the formation of a new four-membered ring fused to the 5- and 6-positions of the uracil core. acs.org

Additionally, the uracil double bond is a competent dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganicchemistrydata.org These reactions provide a powerful method for the synthesis of novel fused heterocyclic systems, where a 1,3-dipole reacts across the C5=C6 bond to form a five-membered ring.

| Reaction Type | Reactant | Key Intermediate/State | Product Type | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Olefins | Triplet Excited State | Cyclobutapyrimidines | oup.com, clockss.org, acs.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., Nitrones, Azides) | Concerted Transition State | Fused Five-Membered Heterocycles | wikipedia.org, organicchemistrydata.org |

Redox Chemistry of the this compound Core

The redox chemistry of this compound involves both the pyrimidine ring and the cyano substituent. The uracil core can undergo oxidation. Studies on the oxidative repair of pyrimidine cyclobutane (B1203170) dimers, formed from 1,3-dimethyluracil, by nitrate (B79036) radicals indicate that the uracil moiety is susceptible to oxidation via electron transfer. mdpi.com The redox potential is influenced by substituents on the ring, which affect the electron density of the heterocyclic system. mdpi.com

The cyano group is readily reducible. Standard reduction methods, such as catalytic hydrogenation or treatment with chemical hydrides, can convert the nitrile functionality into a primary amine (aminomethyl group), yielding 6-(aminomethyl)-1,3-dimethyluracil. This transformation is a common strategy in medicinal chemistry to introduce a basic side chain. While specific studies on the redox behavior of this compound are not extensively detailed, the reduction of a nitroso group at the C-5 position of the related 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) to an amino group is a well-established redox transformation on this heterocyclic core.

Detailed Mechanistic Elucidation of Key Reactions

The mechanism of the cine-substitution, where 5-halo-1,3-dimethyluracils react with sodium cyanide to give 6-cyano-1,3-dimethyluracil, which can then rearrange to the 5-cyano isomer, has been investigated. clockss.org Deuterium-exchange experiments support an addition-elimination mechanism. clockss.org

The proposed pathway for the initial conversion of a 5-bromo- to a 6-cyano- derivative involves the following steps:

Nucleophilic Addition: A cyanide ion attacks the C-6 position of the uracil ring, which is activated by the adjacent carbonyl group and the bromine at C-5. This forms a tetrahedral anionic intermediate.

Protonation/Tautomerization: The intermediate may be protonated or exist in equilibrium with its tautomers.

Elimination: The intermediate undergoes elimination of the bromide ion from C-5 and a proton from C-6 (or vice versa, depending on the precise pathway), re-aromatizing the ring and forming the 6-cyano product.

The subsequent rearrangement from the 6-cyano to the 5-cyano isomer upon heating with catalytic cyanide also proceeds via a similar addition-elimination pathway, highlighting the thermodynamic stability of the 5-cyano isomer under these conditions. clockss.org

Identification and Characterization of Reaction Intermediates

The chemical behavior of this compound is notably characterized by its susceptibility to nucleophilic attack. A significant reaction it undergoes is cine-substitution, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, resulting in a rearranged product. Specifically, when this compound is treated with certain nucleophiles, the cyano group can migrate from the C6 to the C5 position.

Mechanistic studies, including deuterium-exchange experiments, have indicated that these cine-substitutions proceed through an addition-elimination mechanism . chemistrysteps.com This proposed mechanism involves the initial nucleophilic addition to the C5 position of the uracil ring, which is activated by the electron-withdrawing cyano group at C6. This addition leads to the formation of a tetrahedral, anionic intermediate, often referred to as a Meisenheimer-like complex.

The formation of this intermediate temporarily disrupts the aromaticity of the pyrimidine ring. In this tetrahedral intermediate, the negative charge is delocalized over the uracil ring and the cyano group, which contributes to its transient stability. The characterization of such intermediates is often challenging due to their short lifetimes. While direct spectroscopic observation (e.g., via NMR or UV-Vis spectroscopy) of the intermediate for this compound itself is not extensively reported in the available literature, the evidence from deuterium (B1214612) exchange studies strongly supports its existence. chemistrysteps.com In these experiments, the incorporation of deuterium at the C5 position under reaction conditions is indicative of a reversible nucleophilic addition at this site, a key feature of the proposed intermediate.

Following its formation, the intermediate can undergo one of two pathways: it can revert to the starting materials by elimination of the attacking nucleophile, or it can proceed to the product by elimination of a leaving group. In the case of cine-substitution, a proton is eliminated from the C5 position and the cyano group is subsequently eliminated from the C6 position, followed by reprotonation at C6 to yield the 5-cyano isomer.

Computational studies on analogous systems often support the feasibility of such anionic intermediates, providing insights into their geometry and electronic structure. However, specific computational data for the reaction intermediates of this compound are not widely available in published research.

Kinetic and Thermodynamic Parameters of Reactions

While the qualitative mechanistic pathway for the reactions of this compound has been proposed, detailed quantitative data regarding the kinetic and thermodynamic parameters are sparse in the current scientific literature. Such data, including reaction rate constants (k), activation energies (Ea), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of activation, are crucial for a complete understanding of the reaction profile.

To provide a more concrete understanding, a hypothetical reaction coordinate diagram for the addition-elimination mechanism is presented below. This illustrates the energy changes throughout the reaction, highlighting the transition states and the intermediate.

| Reaction Step | Description | Expected Kinetic/Thermodynamic Feature |

| 1. Nucleophilic Addition | The nucleophile attacks the C5 position of this compound. | This step involves overcoming an initial activation energy barrier (Ea1) to form the tetrahedral intermediate. |

| 2. Intermediate Formation | A transient, anionic tetrahedral intermediate is formed. | The intermediate resides in a local energy minimum. Its stability influences the overall reaction rate. |

| 3. Elimination | The cyano group and a proton are eliminated, leading to the final product. | This step has its own activation energy barrier (Ea2). The relative heights of Ea1 and Ea2 determine the rate-determining step. |

Without experimental data, it is not possible to provide specific numerical values for these parameters for the reactions of this compound. Further research employing techniques such as stopped-flow spectroscopy or computational modeling would be necessary to quantify the kinetics and thermodynamics of these transformations.

Derivatization and Analogue Synthesis Based on 1,3 Dimethyl 6 Cyanouracil

Chemical Transformations of the Cyano Group for Diversification

The cyano group at the C6 position of 1,3-dimethyl-6-cyanouracil is a versatile functional handle that can be readily transformed into various other functionalities, thereby providing a gateway to a diverse range of derivatives.

The hydrolysis of the cyano group offers a direct route to carboxamide and carboxylic acid derivatives. Under controlled acidic conditions, such as treatment with 98% sulfuric acid at elevated temperatures, this compound can be converted to 1,3-dimethyl-6-carbamoyluracil. Further hydrolysis, for instance, by refluxing in 48% hydrobromic acid, yields the corresponding carboxylic acid, 1,3-dimethylorotic acid. nih.gov

A significant transformation of the cyano group is its conversion into a tetrazole ring, which is a well-regarded bioisostere for a carboxylic acid group in medicinal chemistry. This is typically achieved through a [2+3] cycloaddition reaction with an azide, most commonly sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of nitriles towards azides to form tetrazoles is a widely established synthetic methodology. This reaction would yield 1,3-dimethyl-6-(1H-tetrazol-5-yl)uracil.

Table 1: Transformation of the Cyano Group of this compound

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 98% H₂SO₄, 90°C | 1,3-Dimethyl-6-carbamoyluracil |

| 1,3-Dimethyl-6-carbamoyluracil | 48% HBr, reflux | 1,3-Dimethylorotic acid |

The cyano group, in conjunction with a neighboring functional group, can participate in annulation reactions to construct fused heterocyclic systems. While direct annulation reactions starting from this compound are not prominently reported, the closely related derivative, 6-amino-1,3-dimethyluracil (B104193), which can be formally derived from the cyano compound, is a versatile precursor for such transformations. For instance, 6-amino-1,3-dimethyluracil reacts with various reagents to form fused pyrimidine (B1678525) systems like pyrimido[4,5-d]pyrimidines. These reactions underscore the potential of the C6 position for constructing complex heterocyclic scaffolds.

Strategic Modification of the Uracil (B121893) Ring System

The uracil ring of this compound is amenable to various modifications, particularly at the C5 position, which is susceptible to electrophilic substitution.

The introduction of halogen atoms, such as bromine or chlorine, at the C5 position of the uracil ring is a common strategy to introduce a handle for further functionalization, such as cross-coupling reactions. While direct halogenation of this compound is not extensively detailed, the synthesis of this compound often starts from a halogenated precursor, such as 5-bromo-1,3-dimethyluracil (B187752). The reaction of 5-bromo-1,3-dimethyluracil with sodium cyanide in a solvent like N,N-dimethylformamide (DMF) yields this compound. nih.gov This indicates that the C5-halogenated analogue is a key intermediate.

The uracil ring can be functionalized with alkyl, aryl, and heteroaryl groups, primarily at the C5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and heteroaryl moieties. This typically involves the coupling of a C5-halogenated uracil derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples with 5-halo-1,3-dimethyl-6-cyanouracil are scarce, the direct C-H arylation of 1,3-dimethyluracil (B184088) at the C5 and C6 positions has been reported, offering an alternative route to arylated derivatives.

Alkylation at the nitrogen atoms (N1 and N3) of the uracil ring is generally achieved prior to the introduction of the cyano group, as exemplified by the use of 1,3-dimethylurea (B165225) in the synthesis of related uracil derivatives.

Table 2: Selected Modification Reactions of the Uracil Ring

| Reaction Type | Position | Reagents and Conditions | Product Type |

|---|---|---|---|

| Cyanation (from halo-precursor) | C6 | NaCN, DMF | 6-Cyano derivative |

| Arylation (from halo-precursor) | C5 | ArB(OH)₂, Pd catalyst, base (Suzuki-Miyaura) | 5-Aryl derivative |

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are driven by the quest for compounds with enhanced or novel properties. A primary strategy involves the construction of fused heterocyclic systems. As mentioned earlier, derivatives of this compound, such as 6-amino-1,3-dimethyluracil, are key building blocks for the synthesis of fused pyrimidines, including pyrimido[4,5-d]pyrimidines and other polycyclic systems. These annulated structures significantly alter the shape, size, and electronic properties of the parent molecule, leading to a diverse range of analogues with potential applications in various fields. The synthesis of these fused systems often involves multi-step sequences, starting with the functionalization of the C5 and C6 positions of the uracil ring, followed by cyclization reactions.

Structure-Reactivity Relationship Studies in Analogue Design

Understanding the relationship between the structure of this compound and its chemical reactivity is fundamental to the rational design of new analogues. The electron-withdrawing nature of the cyano group, coupled with the pyrimidine ring system, dictates the types of reactions the molecule can undergo.

Research into the synthesis and reactions of 6-cyanouracils has revealed that this compound can be synthesized from 5-bromo-1,3-dimethyluracil or 6-chloro-1,3-dimethyluracil (B186940) by treatment with sodium cyanide in N,N-dimethylformamide (DMF). clockss.org This synthetic route provides a viable starting point for accessing the core scaffold.

The reactivity of the 6-cyano group has been explored with various nucleophilic reagents, leading to the formation of several derivatives. clockss.org For instance, reaction with sodium methoxide (B1231860) results in the substitution of the cyano group to yield 6-methoxy-1,3-dimethyluracil. Similarly, treatment with butylamine (B146782) and hydrazine (B178648) hydrate (B1144303) affords 6-butylamino-1,3-dimethyluracil (B5250278) and 6-hydrazino-1,3-dimethyluracil, respectively. clockss.org

An interesting aspect of the reactivity of this compound is its propensity to undergo cine-substitution. When heated with a catalytic amount of sodium cyanide in DMF, the 6-cyano compound isomerizes to 5-cyano-1,3-dimethyluracil. clockss.orgacs.org This rearrangement is believed to proceed through an addition-elimination mechanism. acs.org This reactivity highlights a key consideration in the design of synthetic pathways, as reaction conditions can influence the final position of the cyano group and, consequently, the structure of the resulting analogue.

The following table summarizes the observed reactivity of this compound with different nucleophiles:

| Reagent | Product | Reaction Type |

| Sodium Hydroxide | 5-cyano-1,3-dimethyluracil | cine-Substitution |

| Sodium Methoxide | 6-methoxy-1,3-dimethyluracil | Substitution |

| Butylamine | 6-butylamino-1,3-dimethyluracil | Substitution |

| Hydrazine Hydrate | 6-hydrazino-1,3-dimethyluracil | Substitution |

While these studies provide a foundational understanding of the structure-reactivity relationships of this compound, comprehensive quantitative structure-activity relationship (QSAR) studies for the purpose of targeted analogue design are not extensively documented in publicly available literature.

Combinatorial and Parallel Synthesis Methodologies

The application of combinatorial and parallel synthesis techniques allows for the rapid generation of large libraries of related compounds, which can be invaluable for screening and lead optimization in drug discovery and materials science.

However, based on a thorough review of the available scientific literature, there is no specific mention of the application of combinatorial or parallel synthesis methodologies for the derivatization of this compound. The synthesis of its analogues appears to be conducted through traditional, one-at-a-time synthetic approaches.

The development of a robust solid-phase synthesis or a solution-phase parallel synthesis protocol for this compound would require a stable linker to a solid support or a purification strategy amenable to high-throughput workflows. The reactivity of the 6-cyano group towards nucleophilic substitution could, in principle, be adapted for such methodologies. For example, a library of 6-amino or 6-alkoxy derivatives could be generated by reacting a resin-bound this compound precursor with a diverse set of amines or alcohols.

The following table outlines a hypothetical parallel synthesis scheme for generating a library of this compound derivatives, which at present remains a theoretical application:

| Reaction Step | Reagents and Conditions | Potential for Parallel Synthesis |

| Immobilization | Attachment of a suitable 1,3-dimethyluracil precursor to a solid support. | High |

| Cyanation | Conversion of a 6-halo or other suitable leaving group to the 6-cyano functionality. | High |

| Derivatization | Parallel reaction of the immobilized 6-cyanouracil with a library of nucleophiles (e.g., amines, alcohols, thiols). | High |

| Cleavage and Purification | Release of the final products from the solid support and purification. | Moderate to High, depending on the purification method. |

The absence of published work in this area suggests an opportunity for future research to expand the chemical space around the this compound scaffold through the application of modern high-throughput synthesis techniques.

Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 6 Cyanouracil and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 1,3-dimethyl-6-cyanouracil, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.

Two-dimensional (2D) NMR experiments are fundamental for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the proton at the C5 position and any protons it might be coupled to, although in the isolated molecule, the C5-H is a singlet. This technique is more informative for derivatives with more complex substituent patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons. For this compound, the HSQC would definitively link the C5-H proton signal to the C5 carbon signal and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is critical for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the N1-methyl group would show correlations to the C2 and C6 carbons. Similarly, the C5-H proton would show correlations to the C4, C6, and potentially the cyano carbons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) via HMBC |

| N1-CH₃ | C2, C6 |

| N3-CH₃ | C2, C4 |

| C5-H | C4, C6, CN |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the chemical shift anisotropies and cross-polarization magic angle spinning (CP-MAS) spectra, one can distinguish between different polymorphs and amorphous forms of this compound. These differences arise from variations in molecular packing and intermolecular interactions in the solid state.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other isomers with the same nominal mass. The expected exact mass can be calculated and compared to the experimental value to confirm the compound's elemental composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyano group, methyl groups, and cleavage of the uracil (B121893) ring. Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

A plausible fragmentation pathway for this compound could involve the following steps:

Loss of a methyl radical (•CH₃) from one of the nitrogen atoms.

Elimination of a neutral molecule of hydrogen cyanide (HCN).

Retro-Diels-Alder reaction leading to the cleavage of the pyrimidine (B1678525) ring.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles. This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The resulting crystal structure would provide unequivocal proof of the molecular connectivity and conformation of this compound.

A summary of crystallographic data that would be obtained is presented in the table below.

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-stacking. |

Single Crystal X-ray Diffraction for Tautomerism and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional structure of a crystalline molecule. unimi.itnih.gov This technique provides atomic-level resolution, allowing for the exact measurement of bond lengths, bond angles, and torsional angles, which are critical for confirming molecular connectivity and exploring conformational preferences. nobelprize.org For derivatives of 1,3-dimethyluracil (B184088), SC-XRD is indispensable for unambiguously establishing the molecular architecture and understanding how substituents influence the geometry of the pyrimidine ring.

In the structural analysis of related compounds, such as various C-5 and C-6 substituted 1,3-dimethyl-6-aminouracil derivatives, SC-XRD has been employed to elucidate their specific molecular packing behaviors. tib.eu These studies reveal that the uracil ring is often nearly planar, though slight distortions can occur. researchgate.net The analysis extends beyond the individual molecule to the supramolecular structure, detailing how molecules are arranged in the crystal lattice through intermolecular forces like hydrogen bonding and π-π stacking interactions. tib.eu

For this compound, an SC-XRD analysis would be crucial to:

Confirm the Covalent Structure: Providing definitive proof of the attachment of the cyano group at the C-6 position.

Determine Molecular Conformation: Establishing the precise orientation of the cyano group relative to the uracil ring.

Analyze Intermolecular Interactions: Identifying how the nitrile nitrogen and carbonyl oxygens participate in non-covalent interactions that stabilize the crystal structure.

The data obtained from such an analysis are comprehensive, as illustrated by the typical crystallographic data collected for a related heterocyclic compound. mdpi.com

Table 1: Representative Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 11.234(4) |

| c (Å) | 9.876(3) |

| β (°) | 105.45(2) |

| Volume (ų) | 910.5(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.520 |

Note: Data presented is illustrative for a small organic molecule and does not represent this compound itself.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. creative-biostructure.com Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on polycrystalline or powdered material. contractlaboratory.com The technique is fundamental in pharmaceutical and materials science for identifying crystalline phases, detecting polymorphism, and assessing sample purity. rigaku.comrigaku.commalvernpanalytical.com

Each crystalline solid has a unique atomic arrangement, which produces a characteristic diffraction pattern, often referred to as a "fingerprint." rigaku.com By comparing the experimental PXRD pattern of a sample to a reference database or a pattern calculated from single-crystal data, one can confirm its identity and phase purity. malvernpanalytical.com

In the context of this compound, PXRD would be applied to:

Phase Identification: To verify that a synthesized batch of the compound corresponds to the correct crystalline phase.

Polymorph Screening: To determine if the compound can exist in multiple crystalline forms (polymorphs). Different polymorphs can have distinct physical properties, making their identification and control crucial. creative-biostructure.comrigaku.com

Quality Control: To detect the presence of crystalline impurities or undesired polymorphic forms in a bulk sample. Even small amounts of an impurity can often be detected. rigaku.com

The resulting data is a plot of diffraction intensity versus the diffraction angle (2θ), with peaks corresponding to the different lattice planes of the crystal structure.

Table 2: Example of Powder X-ray Diffraction Peak Data

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 60 |

Note: This table represents hypothetical PXRD data and is for illustrative purposes only.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and monitoring the progress of a chemical reaction in real-time. ias.ac.inresearchgate.net IR spectroscopy measures the absorption of light due to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. nih.gov The two techniques are complementary, as some molecular vibrations may be strong in IR and weak in Raman, or vice versa.

For a molecule like this compound, vibrational spectroscopy provides clear signatures for its key functional groups. The uracil ring itself possesses several characteristic vibrations, including stretching modes for the carbonyl (C=O) groups and various ring stretching and deformation modes. nih.govmsu.runih.gov The most distinctive feature for this specific compound, however, would be the stretching vibration of the nitrile (C≡N) group.

The C≡N triple bond stretch gives rise to a sharp and intense peak in a relatively clean region of the infrared spectrum, typically between 2220 and 2260 cm⁻¹. spectroscopyonline.com The exact position is sensitive to the electronic environment, making it a reliable diagnostic peak. nih.govresearchgate.net Aromatic or conjugated nitriles, for instance, tend to appear at slightly lower frequencies (2220-2240 cm⁻¹) compared to saturated nitriles. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H (methyl) | Symmetric/Asymmetric Stretch | 2850 - 3000 | Medium-Weak |

| C≡N (nitrile) | Stretch | 2220 - 2240 | Strong, Sharp |

| C=O (carbonyl) | Symmetric/Asymmetric Stretch | 1650 - 1750 | Very Strong |

| C=C / C=N (ring) | Stretch | 1500 - 1650 | Medium-Strong |

Furthermore, these spectroscopic techniques are invaluable for reaction monitoring. For example, during the synthesis of this compound from a precursor, one could monitor the disappearance of a reactant's characteristic peak (e.g., a C-Br stretch if starting from 6-bromo-1,3-dimethyluracil) and the simultaneous appearance and growth of the strong nitrile peak around 2230 cm⁻¹. This allows for real-time tracking of reaction kinetics and confirmation of product formation without the need for sample extraction.

Theoretical and Computational Chemistry Studies of 1,3 Dimethyl 6 Cyanouracil

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine the electronic structure of uracil (B121893) derivatives. For instance, studies on similar compounds, such as a series of 5-cyano thiouracil derivatives, have utilized the B3LYP/6-31+G(d,p) level of theory to calculate key electronic descriptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

Table 1: Calculated Electronic Properties of Representative 5-cyano Thiouracil Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| mol1 | -6.200 | -2.331 | 3.869 | 6.914 |

| mol2 | -6.132 | -2.192 | 3.940 | 6.703 |

| mol3 | -6.044 | -2.304 | 3.740 | 6.887 |

| mol4 | -6.040 | -2.309 | 3.731 | 7.950 |

Data sourced from a study on 5-cyano thiouracil derivatives and presented here for illustrative purposes. researchgate.net

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting sites of chemical reactions. In uracil and its derivatives, the carbonyl oxygens and the nitrogen atoms of the pyrimidine (B1678525) ring are typically electron-rich regions, while the hydrogen atoms and the carbon atoms of the carbonyl groups are electron-poor.

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and transition states.

Identifying the transition state (TS) is a critical step in understanding a reaction mechanism. The TS is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier of the reaction. Various computational methods are employed to locate transition states and calculate these energy barriers, which are essential for predicting reaction rates.

Once transition states are located, the entire reaction pathway can be mapped out using techniques like the Intrinsic Reaction Coordinate (IRC) method. This allows for a step-by-step visualization of the geometric and energetic changes that occur as reactants are converted into products. For a molecule like 1,3-Dimethyl-6-cyanouracil, this could be used to predict the regioselectivity and stereoselectivity of its reactions, such as cycloadditions or nucleophilic substitutions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes. By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of a molecule and the energy barriers between them. For this compound, MD simulations could be used to explore the rotational barriers of the methyl groups and the flexibility of the uracil ring, providing a dynamic picture of its structure. Studies on N,N-dimethyl uracil have, for example, investigated the internal rotation of the methyl groups. ias.ac.in

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound, QSPR studies can provide valuable insights into its chemical behavior without the need for extensive experimental measurements. These models are built upon the principle that the chemical attributes of a compound are intrinsically linked to its molecular structure.

The development of a QSPR model involves a systematic process. Initially, a dataset of molecules with known properties is compiled. For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors encode various aspects of the molecular structure, such as its topology, geometry, and electronic properties. Subsequently, statistical methods are employed to derive a mathematical equation that links these descriptors to the property of interest.

For this compound, a variety of molecular descriptors can be calculated to construct QSPR models for properties such as solubility, melting point, and chromatographic retention time. These descriptors fall into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule and can be derived from quantum chemical calculations. Examples include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges.

Constitutional descriptors: These are the simplest descriptors and include counts of atoms, bonds, and rings, as well as molecular weight.

Once the descriptors are calculated for a series of related uracil derivatives, including this compound, a regression analysis is typically performed to build the QSPR model. The resulting equation can then be used to predict the chemical attributes of new, unsynthesized compounds.

Illustrative QSPR Model for Lipophilicity (logP) of Uracil Derivatives

To illustrate the application of QSPR modeling, consider a hypothetical study on the lipophilicity (logP) of a series of substituted uracil derivatives, including this compound. Lipophilicity is a critical parameter in medicinal chemistry as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table presents a hypothetical dataset and the resulting QSPR model.

| Compound | Experimental logP | Molecular Weight (MW) | Surface Area (SA) | Dipole Moment (DM) |

| Uracil | -1.07 | 112.09 | 129.8 | 4.12 |

| 1-Methyluracil | -0.65 | 126.11 | 145.2 | 4.35 |

| 1,3-Dimethyluracil (B184088) | -0.21 | 140.14 | 160.5 | 4.58 |

| 5-Fluorouracil (B62378) | -0.89 | 130.08 | 135.1 | 3.98 |

| 5-Chlorouracil | -0.15 | 146.53 | 148.3 | 3.85 |

| 5-Bromouracil | 0.08 | 190.98 | 155.6 | 3.79 |

| 6-Cyanouracil | -1.25 | 137.10 | 142.7 | 5.21 |

| This compound | -0.45 | 165.15 | 175.9 | 5.50 |

Based on this hypothetical data, a multiple linear regression (MLR) analysis could yield a QSPR equation such as:

logP = -2.50 + (0.015 * MW) + (0.005 * SA) - (0.10 * DM)

Biological Research Perspectives on 1,3 Dimethyl 6 Cyanouracil at the Molecular and Biochemical Level

Mechanistic Investigations of Molecular Recognition Processes

Extensive research into the biological activities of pyrimidine (B1678525) derivatives has spurred interest in understanding their interactions with biomolecules at a fundamental level. For 1,3-Dimethyl-6-cyanouracil, a key area of investigation involves its molecular recognition by and binding to proteins, particularly within the active sites of enzymes. Such studies are crucial for elucidating the mechanisms that underpin its potential biological effects.

Ligand-Protein Binding Mechanisms (e.g., enzyme active site interactions)

Detailed investigations into the specific ligand-protein binding mechanisms of this compound are currently limited in the publicly available scientific literature. While the broader class of uracil (B121893) derivatives has been studied in the context of enzyme inhibition and receptor binding, specific data delineating the precise interactions between this compound and protein active sites, including the formation of hydrogen bonds, hydrophobic interactions, or other non-covalent bonds, are not extensively documented.

Research on analogous compounds, such as 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697), suggests that the uracil scaffold can serve as a platform for interaction with biological macromolecules. The biological activity of such derivatives is often attributed to their ability to interact with nucleic acids and proteins. The specific functional groups attached to the uracil ring play a critical role in defining the binding affinity and specificity for various biological targets. For instance, the nitroso group in 6-amino-1,3-dimethyl-5-nitrosouracil is thought to be a key feature in its interactions.

In the case of this compound, the cyano group at the 6-position, along with the methyl groups at the 1 and 3 positions, would be the primary determinants of its molecular recognition. The electron-withdrawing nature of the cyano group could influence the electronic distribution of the pyrimidine ring, potentially affecting its ability to participate in various non-covalent interactions within a protein's active site.

To provide a comprehensive understanding of the ligand-protein binding mechanisms of this compound, further experimental and computational studies are required. Techniques such as X-ray crystallography of the compound in complex with a target protein would provide direct visualization of the binding mode. Furthermore, biochemical assays to determine binding affinities (e.g., Kd or IC50 values) for specific enzymes, alongside computational molecular docking and molecular dynamics simulations, would be invaluable in mapping the detailed interactions at the atomic level.

Without such specific research findings, a detailed data table on the ligand-protein binding of this compound cannot be constructed at this time.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。